N-[3-(1-azepanyl)propyl]-2-methylbenzamide
描述
N-[3-(1-azepanyl)propyl]-2-methylbenzamide, also known as JNJ-5207852, is a small molecule antagonist of the cannabinoid CB1 receptor. It was developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, as a potential treatment for obesity, metabolic disorders, and substance abuse.
作用机制
N-[3-(1-azepanyl)propyl]-2-methylbenzamide acts as a competitive antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, N-[3-(1-azepanyl)propyl]-2-methylbenzamide reduces the activity of the endocannabinoid system, leading to decreased appetite, increased energy expenditure, and reduced drug-seeking behavior.
Biochemical and Physiological Effects
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce food intake, body weight, and fat mass in rodents. It also increases energy expenditure and improves glucose and lipid metabolism. Additionally, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models.
实验室实验的优点和局限性
One of the advantages of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on N-[3-(1-azepanyl)propyl]-2-methylbenzamide. One potential application is in the treatment of obesity and metabolic disorders, where it could be used as a complementary therapy to diet and exercise. Another potential application is in the treatment of substance abuse, where it could be used to reduce drug cravings and prevent relapse. Additionally, further research is needed to investigate the safety and efficacy of N-[3-(1-azepanyl)propyl]-2-methylbenzamide in humans, as well as its potential interactions with other drugs.
科学研究应用
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, metabolism, pain, and mood. Therefore, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been investigated as a potential treatment for obesity, metabolic disorders, and substance abuse.
属性
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15-9-4-5-10-16(15)17(20)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10H,2-3,6-8,11-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQOUFNUMYCBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。